(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
Overview
Description
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is a compound belonging to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The tetrahydroisoquinoline scaffold is a crucial structure in many natural and synthetic compounds, contributing to their biological efficacy against various pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of an acid catalyst . This reaction forms the tetrahydroisoquinoline core, which can then be further modified to introduce the methanamine group.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the Pictet-Spengler reaction conditions to achieve higher yields and purity. This includes using different aldehydes and acid catalysts to fine-tune the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core into more oxidized derivatives.
Reduction: Reduction reactions can further saturate the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can have enhanced biological activities .
Scientific Research Applications
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is used in studying enzyme interactions and receptor binding due to its structural similarity to neurotransmitters.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in pathogen metabolism or bind to receptors in the nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.
1-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine: A derivative with additional methyl groups that may enhance its biological properties.
Uniqueness: (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYNQIMTRERLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452926 | |
Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147557-04-8 | |
Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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